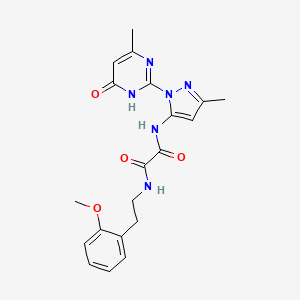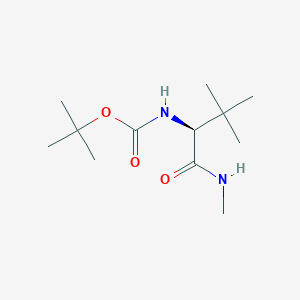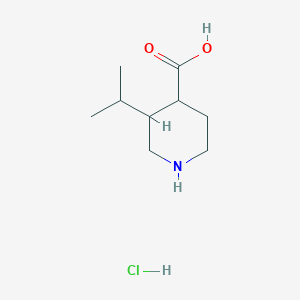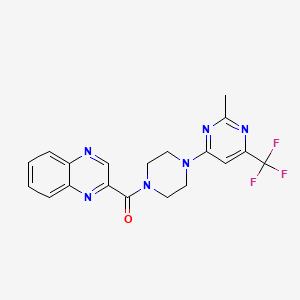
(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized by reacting 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction was carried out at room temperature for 2-3 hours . After the reaction, the solvent was removed, water was added to the residue, and the precipitate was filtered off and recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography . This technique provides detailed information about the atomic coordinates and displacement parameters of the atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a compound with a similar structure was found to undergo a Diels–Alder reaction with Benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of a new compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the crystal structure, including the atomic coordinates and displacement parameters, was determined using X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Agrochemical Research
Pyrimidine derivatives, such as the one , have been extensively studied for their potential use in agrochemicals. They often exhibit properties that can be harnessed to develop new herbicides, insecticides, and fungicides . The trifluoromethyl group in particular enhances the biological activity of these compounds, making them effective in protecting crops from various pests.
Antimicrobial Agents
The structural motif present in this compound is known to contribute to antimicrobial properties. Pyrimidine compounds have shown effectiveness against a range of microbial threats, including bacteria and fungi . This makes them valuable in the development of new antibiotics and antifungal agents.
Pharmaceutical Development
Compounds with trifluoromethylpyridine (TFMP) structures are key in pharmaceutical research. They are used in the development of drugs due to their unique physicochemical properties, which can lead to enhanced efficacy and stability of pharmaceutical products . This compound’s structure suggests potential in this field, possibly as an intermediate in drug synthesis.
Antiviral Research
The pyrimidine core of the compound is often associated with antiviral activity. Its derivatives can be synthesized to create novel structures that are effective in inhibiting viral replication. This makes them candidates for the development of new antiviral drugs .
Molecular Docking Studies
Molecular docking studies are crucial in drug discovery, allowing researchers to predict the interaction between a drug and its target. Compounds like the one can be used in silico to model interactions with biological macromolecules, aiding in the design of compounds with desired biological activities .
Anti-Fibrotic Activity Research
Recent studies have indicated that pyrimidine derivatives can exhibit anti-fibrotic activity. This suggests that the compound could be used in the study of treatments for fibrotic diseases, which involve the excessive formation of connective tissue .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withEquilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. The inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) suggests an impact on inflammatory pathways . The compound may also influence pathways related to neuroprotection, as suggested by its potential neuroprotective properties .
Pharmacokinetics
The compound’s molecular structure can provide some insights into its potential pharmacokinetic properties. The presence of a pyrimidinyl and piperazinyl group might influence its absorption and distribution. The trifluoromethyl group could impact its metabolic stability.
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . Additionally, it exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c1-12-24-16(19(20,21)22)10-17(25-12)27-6-8-28(9-7-27)18(29)15-11-23-13-4-2-3-5-14(13)26-15/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKCQENIUJFCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Diethyl 5-[(Z)-2-{1-[(2,4-dimethylphenyl)carbamoyl]-2-(4-nitrophenyl)-2-oxoethylidene}hydrazin-1-YL]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2897292.png)
![9-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]purine](/img/structure/B2897295.png)
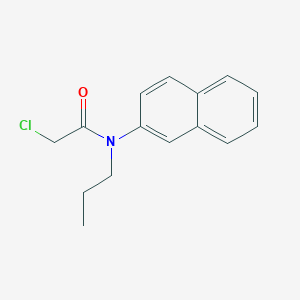
![4-[[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methoxy]benzoic Acid](/img/structure/B2897299.png)
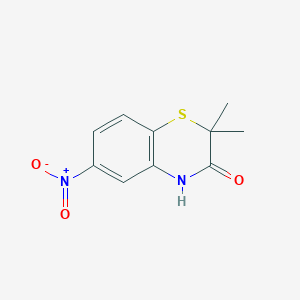

![benzyl 6'-amino-5'-cyano-3'-methyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B2897304.png)
![3-(2-chlorobenzyl)-6-(3,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2897306.png)
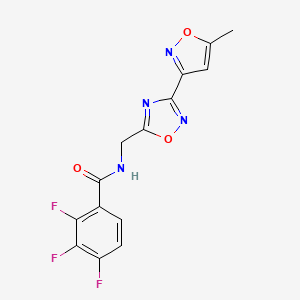
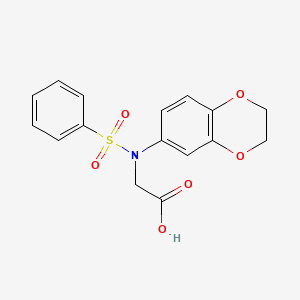
![5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one](/img/structure/B2897310.png)
